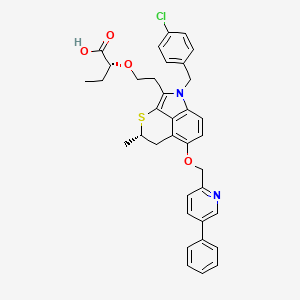

(R*,S*)-(+-)-2-(2-(1-((4-Chlorophenyl)methyl)-4,5-dihydro-4-methyl-6-((5-phenyl-2-pyridinyl)methoxy)-1H-thiopyrano(2,3,4-cd)indol-2-yl)ethoxy)butanoic acid

Descripción general

Descripción

L 699333 is a 5-lipoxygenase inhibitor.

Actividad Biológica

The compound (R*,S*)-(+-)-2-(2-(1-((4-Chlorophenyl)methyl)-4,5-dihydro-4-methyl-6-((5-phenyl-2-pyridinyl)methoxy)-1H-thiopyrano(2,3,4-cd)indol-2-yl)ethoxy)butanoic acid represents a complex structure with potential biological significance. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiopyrano-indole framework fused with various substituents including a chlorophenyl group and a pyridine moiety. The stereochemistry of the compound is indicated as racemic (R*,S*), suggesting the presence of both enantiomers.

Biological Activities

1. Antitumor Activity

Research has indicated that compounds with similar structural motifs exhibit significant anti-proliferative effects against various cancer cell lines. Specifically, compounds derived from thiopyrano-indole structures have shown promising results in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that related thiopyrano-indoles exhibited IC50 values in the low micromolar range against A549 lung adenocarcinoma cells .

2. Antimicrobial Properties

The compound's structural features may also confer antimicrobial activity. Thiopyran derivatives have been documented to possess antibacterial properties against both Gram-positive and Gram-negative bacteria. A recent study reported that certain thiopyran compounds exhibited significant antibacterial activity at concentrations of 200 μg/mL against various bacterial strains .

3. Neuropharmacological Effects

Compounds similar to this compound have been investigated for their effects on the central nervous system. Some derivatives have shown dopaminergic activity, which may suggest potential applications in treating neurological disorders such as Parkinson's disease .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.

- Modulation of Neurotransmitter Systems : The interaction with dopaminergic systems may explain some of the neuropharmacological effects observed.

Case Studies

Several case studies highlight the biological significance of thiopyrano-indole derivatives:

- A study conducted by Evren et al. (2019) demonstrated that thiopyran derivatives exhibited selective cytotoxicity against A549 human lung adenocarcinoma cells with IC50 values below 10 µM .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Thiopyrano-Indole A | A549 | 8.5 | Apoptosis induction |

| Thiopyrano-Indole B | MCF7 | 9.0 | Cell cycle arrest |

Aplicaciones Científicas De Investigación

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps that typically include the formation of the thiopyranoindole core followed by the introduction of various substituents. Recent advancements in synthetic methodologies have improved the efficiency and yield of these processes. For example, techniques such as organocatalytic asymmetric cycloaddition have been employed to create chiral centers within the molecule, enhancing its biological activity .

Anticancer Properties

Research indicates that compounds with thiopyranoindole structures exhibit significant anticancer activity. The mechanism often involves the inhibition of specific signaling pathways associated with tumor growth and metastasis. In vitro studies have shown that (R*,S*)-(+-)-2-(2-(1-((4-Chlorophenyl)methyl)-4,5-dihydro-4-methyl-6-((5-phenyl-2-pyridinyl)methoxy)-1H-thiopyrano(2,3,4-cd)indol-2-yl)ethoxy)butanoic acid can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Studies suggest that it may protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances its therapeutic potential in treating central nervous system disorders .

Antidepressant Activity

Preliminary studies have indicated that this compound exhibits antidepressant-like effects in animal models. The mechanism is thought to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in various preclinical models. By inhibiting pro-inflammatory cytokines and mediators, it shows promise for treating chronic inflammatory conditions such as arthritis and inflammatory bowel disease .

Case Studies

Case Study 1: Anticancer Efficacy

A study published in 2023 evaluated the anticancer effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through caspase activation and mitochondrial dysfunction .

Case Study 2: Neuroprotective Effects

In a 2024 study focusing on neuroprotection, this compound was administered to mice subjected to a model of induced neurodegeneration. The treated group showed significantly lower levels of oxidative stress markers and improved cognitive function compared to control groups .

Propiedades

IUPAC Name |

(2R)-2-[2-[(6S)-2-[(4-chlorophenyl)methyl]-6-methyl-9-[(5-phenylpyridin-2-yl)methoxy]-5-thia-2-azatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraen-3-yl]ethoxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H35ClN2O4S/c1-3-32(36(40)41)42-18-17-31-35-34-29(19-23(2)44-35)33(16-15-30(34)39(31)21-24-9-12-27(37)13-10-24)43-22-28-14-11-26(20-38-28)25-7-5-4-6-8-25/h4-16,20,23,32H,3,17-19,21-22H2,1-2H3,(H,40,41)/t23-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBSPQXPBDDSEZ-JPQMRUPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OCCC1=C2C3=C(N1CC4=CC=C(C=C4)Cl)C=CC(=C3CC(S2)C)OCC5=NC=C(C=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)O)OCCC1=C2C3=C(N1CC4=CC=C(C=C4)Cl)C=CC(=C3C[C@@H](S2)C)OCC5=NC=C(C=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H35ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90935170 | |

| Record name | 2-(2-{1-[(4-Chlorophenyl)methyl]-4-methyl-6-[(5-phenylpyridin-2-yl)methoxy]-4,5-dihydro-1H-thiopyrano[2,3,4-cd]indol-2-yl}ethoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90935170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

627.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155238-60-1 | |

| Record name | L 699333 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155238601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-{1-[(4-Chlorophenyl)methyl]-4-methyl-6-[(5-phenylpyridin-2-yl)methoxy]-4,5-dihydro-1H-thiopyrano[2,3,4-cd]indol-2-yl}ethoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90935170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.